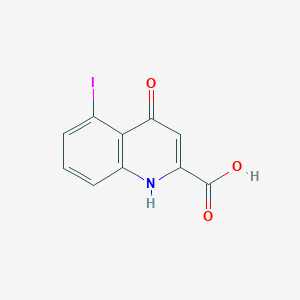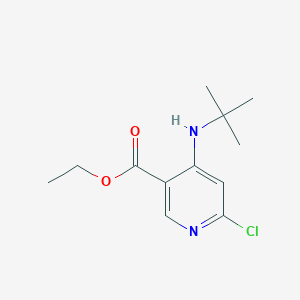
6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one is a heterocyclic organic compound that contains iodine, pyrazine, and quinazolinone moieties. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Pyrazine Moiety: This step involves the coupling of the quinazolinone core with a pyrazine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazine or quinazolinone moieties.
Reduction: Reduction reactions could target the quinazolinone core or the pyrazine ring.
Substitution: The iodine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while substitution reactions could introduce various functional groups in place of the iodine atom.
Applications De Recherche Scientifique
6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent, particularly in oncology or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one would depend on its specific biological target. Generally, compounds of this nature might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The iodine atom could play a role in enhancing binding affinity or specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(pyrazin-2-yl)quinazolin-4(3H)-one: Lacks the iodine atom, which might affect its biological activity and reactivity.
6-chloro-2-(pyrazin-2-yl)quinazolin-4(3H)-one: Similar structure but with chlorine instead of iodine, potentially leading to different chemical and biological properties.
6-bromo-2-(pyrazin-2-yl)quinazolin-4(3H)-one: Bromine instead of iodine, which might influence its reactivity and interactions.
Uniqueness
The presence of the iodine atom in 6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one can significantly influence its chemical reactivity and biological interactions. Iodine is larger and more polarizable than other halogens, which can enhance binding interactions with biological targets and affect the compound’s overall properties.
Propriétés
Formule moléculaire |
C12H7IN4O |
|---|---|
Poids moléculaire |
350.11 g/mol |
Nom IUPAC |
6-iodo-2-pyrazin-2-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H7IN4O/c13-7-1-2-9-8(5-7)12(18)17-11(16-9)10-6-14-3-4-15-10/h1-6H,(H,16,17,18) |
Clé InChI |
YQFXLUQEOWIZDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)C(=O)NC(=N2)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Azetidin-1-yl){3-[(cyclopentylmethyl)amino]phenyl}methanone](/img/structure/B8599940.png)


![1-[(4-Chlorophenyl)methyl]-4-(3-chloropropyl)piperazine](/img/structure/B8599964.png)




![Methyl 4'-amino-2'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8600004.png)




